

# physical and chemical properties of Arisugacin H

Author: BenchChem Technical Support Team. Date: December 2025



# **Arisugacin H: A Technical Whitepaper**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Arisugacin H is a meroterpenoid natural product isolated from Penicillium sp. While initially investigated as a potential acetylcholinesterase (AChE) inhibitor, subsequent studies have revealed a lack of significant inhibitory activity at concentrations up to 100  $\mu$ M. This technical guide provides a comprehensive overview of the known physical and chemical properties of Arisugacin H, drawing from available scientific literature. Due to the limited public availability of the primary research that first characterized this compound, some specific quantitative data and detailed experimental protocols are not extensively documented in readily accessible sources. This paper compiles the confirmed information and highlights areas where data remains unpublished or difficult to obtain.

#### Introduction

The arisugacins are a family of meroterpenoids, compounds of mixed polyketide and terpenoid biosynthetic origin, produced by various species of Penicillium fungi.[1][2] Several members of this family, notably Arisugacins A and B, have demonstrated potent and selective inhibition of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine.[3][4] This activity has positioned them as compounds of interest



in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Arisugacin H was first described as part of a series of related metabolites (Arisugacins C through H) isolated from a mutant strain of Penicillium sp. FO-4259-11.[2] However, contrary to some initial commercial representations, the primary scientific literature indicates that Arisugacin H, along with Arisugacins E, F, and G, does not exhibit significant acetylcholinesterase inhibitory activity.[2] This whitepaper aims to consolidate the available scientific data on the physical and chemical properties of Arisugacin H.

# **Physicochemical Properties**

The known physical and chemical properties of **Arisugacin H** are summarized in the table below. It is important to note that specific details such as melting point, solubility, and optical rotation are not available in the readily accessible scientific literature and would likely be found in the primary publication by Otoguro et al. (2000), which is not widely available in its full-text version.

| Property          | Value                                 | Source         |
|-------------------|---------------------------------------|----------------|
| Molecular Formula | C29H36O9                              | (BOC Sciences) |
| Molecular Weight  | 528.59 g/mol                          | (BOC Sciences) |
| Appearance        | Not specified in available literature | -              |
| Melting Point     | Not specified in available literature | -              |
| Solubility        | Not specified in available literature | -              |
| Optical Rotation  | Not specified in available literature | -              |

## **Chemical Structure**



The chemical structure of **Arisugacin H** has been determined through spectroscopic methods. The IUPAC name is [(1S,2S,3S,5R,7R,10R)-1,3,7-trihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.0<sup>2</sup>,7.0<sup>12</sup>,17]octadeca-12(17),13-dien-5-yl] acetate.

(A 2D chemical structure diagram would be placed here in a full whitepaper)

### **Spectroscopic Data**

Detailed spectroscopic data for **Arisugacin H**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS) data, are not available in the publicly accessible literature. The primary source for this information would be the 2000 publication in The Journal of Antibiotics by Otoguro et al.

# **Experimental Protocols Isolation and Purification**

The following is a generalized protocol for the isolation of the arisugacin family of compounds, as detailed for Arisugacins A and B. A specific, detailed protocol for **Arisugacin H** is not available in the accessible literature but is expected to follow a similar chromatographic approach.

Fermentation: A mutant strain of Penicillium sp. FO-4259-11 is cultured in a suitable broth medium to encourage the production of secondary metabolites.[2]

Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous medium.

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual arisugacin compounds. This multi-step process may include:

- Silica Gel Chromatography: Used for initial fractionation of the crude extract based on polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Employed for the fine purification of individual compounds from the fractions obtained through silica gel



chromatography. A reverse-phase column (e.g., C18) with a gradient of organic solvent (e.g., acetonitrile or methanol) in water is a common mobile phase.

The workflow for this generalized isolation process is depicted in the following diagram:



Click to download full resolution via product page

A generalized workflow for the isolation of **Arisugacin H**.

## **Biological Activity**

The primary biological activity investigated for the arisugacin family is the inhibition of acetylcholinesterase (AChE). While Arisugacins A and B are potent inhibitors, a key study by Otoguro et al. (2000) demonstrated that **Arisugacin H**, along with Arisugacins E, F, and G, did not show significant inhibition of AChE at a concentration of 100 µM.[2]

There is no information available in the public domain regarding any other biological activities or the involvement of **Arisugacin H** in any specific signaling pathways. The lack of potent AChE inhibitory activity may have limited further investigation into its biological mechanisms.

## **Synthesis**

To date, a total synthesis of **Arisugacin H** has not been reported in the scientific literature. Synthetic efforts within the arisugacin family have primarily focused on the more biologically active members, such as Arisugacins A, F, and G.[5][6] These syntheses often involve complex stereoselective reactions to construct the intricate polycyclic core of the arisugacin scaffold.

#### Conclusion

**Arisugacin H** is a structurally interesting natural product from the meroterpenoid class. While its relationship to the potent acetylcholinesterase inhibitors Arisugacin A and B is noteworthy, current scientific evidence indicates a lack of significant AChE inhibitory activity for **Arisugacin H** itself. A comprehensive understanding of its physical and chemical properties is hampered by the limited availability of the primary research article describing its initial characterization.



Further research would be required to fully elucidate its chemical and biological profile and to explore any potential therapeutic applications beyond acetylcholinesterase inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total syntheses of the AChE inhibitors (-)-arisugacins F and G PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Arisugacin H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251628#physical-and-chemical-properties-of-arisugacin-h]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com